2-(3-Ethylimidazolidin-1-yl)acetonitrile
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Overview
Description
2-(3-Ethylimidazolidin-1-yl)acetonitrile is a heterocyclic compound that contains an imidazolidine ring substituted with an ethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylimidazolidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Ethylimidazolidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 2-(3-Ethylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar ring structure.
Imidazolidine: A related compound without the nitrile group.
Ethylimidazole: Similar to 2-(3-Ethylimidazolidin-1-yl)acetonitrile but lacks the acetonitrile group.
Uniqueness
This compound is unique due to the presence of both the ethyl and acetonitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(3-ethylimidazolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-2-9-5-6-10(7-9)4-3-8/h2,4-7H2,1H3 |
InChI Key |
ZZDFWRQRXSMDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C1)CC#N |
Origin of Product |
United States |
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